4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid
Overview
Description
4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative with a complex molecular structure. This compound is characterized by the presence of a phenylboronic acid group, a methyl group, and a 4-methylpiperazin-1-ylpropoxy moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Boronic acids are often used in the field of medicinal chemistry as they can form reversible covalent bonds with proteins, particularly enzymes. This allows them to act as inhibitors for these enzymes . Piperazines are often used in pharmaceuticals and can interact with a variety of targets including neurotransmitter receptors .
Mode of Action
Piperazines can have a variety of effects depending on their specific structure and the receptors they interact with .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain piperazine are involved in pathways related to neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Boronic acids are generally well-absorbed and can distribute throughout the body. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The specific molecular and cellular effects of this compound would depend on its target and mode of action, which are currently unknown .
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors including pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid core. The key steps include:
Boronic Acid Formation: The phenylboronic acid core is synthesized through the reaction of phenyl magnesium bromide with trimethyl borate.
Methyl Group Addition: The methyl group is introduced via a methylation reaction using methyl iodide.
Piperazine Attachment: The 4-methylpiperazin-1-ylpropoxy group is attached through a nucleophilic substitution reaction involving 4-methylpiperazine and an appropriate propoxy derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.
Substitution: The piperazine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Borates: Resulting from further oxidation of boronic esters.
Substituted Piperazines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of boronic esters and borates, which are important intermediates in various chemical reactions.
Biology: It is utilized in biochemical assays to study enzyme activities and protein interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in probing carbohydrate-protein interactions.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry: In the pharmaceutical and agrochemical industries, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid without the methyl and piperazine groups.
4-Methylpiperazine: A compound with a similar piperazine group but lacking the phenylboronic acid moiety.
3-(4-Methylpiperazin-1-yl)propoxyphenol: A phenol derivative with a similar piperazine group.
Uniqueness: 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid is unique due to its combination of a phenylboronic acid group, a methyl group, and a 4-methylpiperazin-1-ylpropoxy moiety. This combination provides it with distinct chemical properties and biological activities compared to its similar compounds.
Properties
IUPAC Name |
[4-methyl-3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-13-4-5-14(16(19)20)12-15(13)21-11-3-6-18-9-7-17(2)8-10-18/h4-5,12,19-20H,3,6-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLVQFCYTSHUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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